(3,5-dimethyl-1H-pyrazol-1-yl)(5-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE is a heterocyclic compound that features both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE typically involves the condensation of 3,5-dimethylpyrazole with 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry
In industry, (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE can be used in the production of advanced materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in applications such as sensors or electronic devices.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE: Lacks the thiophene ring, making it less versatile in certain applications.
(5-METHYL-2-THIENYL)METHANONE: Lacks the pyrazole ring, which reduces its potential as a pharmacophore.
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(5-METHYL-2-THIENYL)METHANONE lies in its combination of pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for diverse applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C11H12N2OS |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C11H12N2OS/c1-7-6-8(2)13(12-7)11(14)10-5-4-9(3)15-10/h4-6H,1-3H3 |
InChI Key |
ABNGRYCVYCPXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.